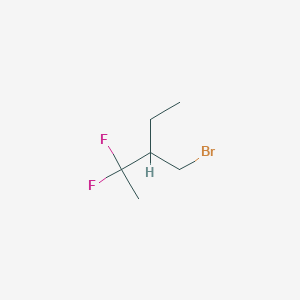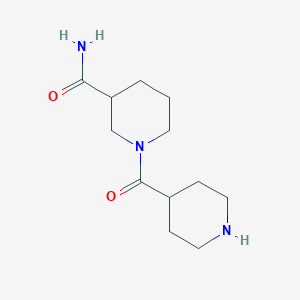![molecular formula C12H20N2O2 B13181664 2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B13181664.png)
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol is a chemical compound with the molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol . This compound is known for its unique structure, which includes both an amino group and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol typically involves the reaction of 4-methoxyphenyl isocyanate with 3-aminopropylamine under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
2-[(3-Aminopropyl)(4-methoxyphenyl)amino]ethan-1-ol can be compared with similar compounds such as:
N-(2-Hydroxyethyl)-1,3-propanediamine: This compound has a similar structure but lacks the methoxyphenyl group, making it less versatile in certain reactions.
2-(4-Methoxyphenyl)ethanol: This compound contains the methoxyphenyl group but lacks the amino group, limiting its applications in amine-related reactions.
The presence of both the amino and methoxyphenyl groups in this compound makes it unique and valuable for a wide range of chemical and biological applications.
Properties
Molecular Formula |
C12H20N2O2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[N-(3-aminopropyl)-4-methoxyanilino]ethanol |
InChI |
InChI=1S/C12H20N2O2/c1-16-12-5-3-11(4-6-12)14(9-10-15)8-2-7-13/h3-6,15H,2,7-10,13H2,1H3 |
InChI Key |
CZLHKBWNPHRDCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CCCN)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


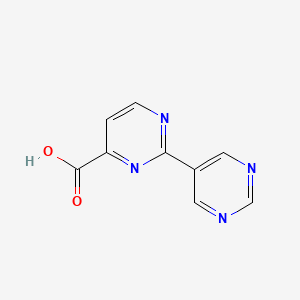
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)-2-methylpropan-1-OL](/img/structure/B13181585.png)
![[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine](/img/structure/B13181586.png)
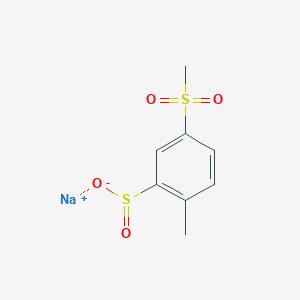
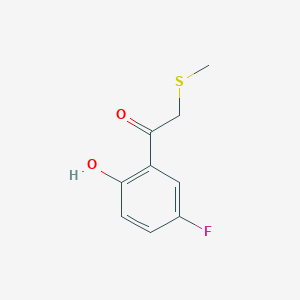
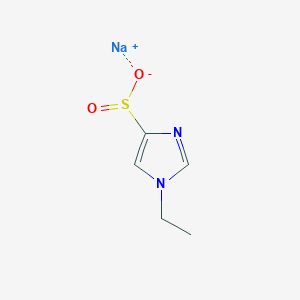
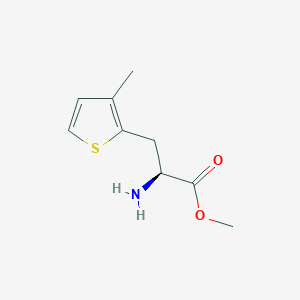
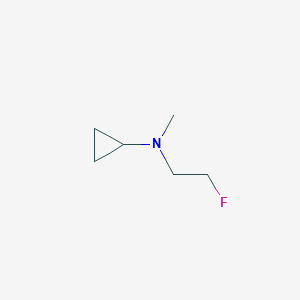
![N-[(Azetidin-2-yl)methyl]-N-methylpropanamide](/img/structure/B13181626.png)
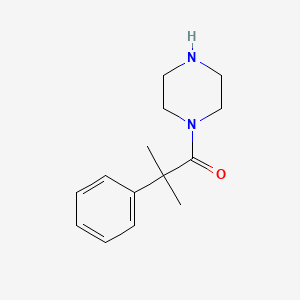
![3-[(4-Bromophenyl)sulfanyl]butan-2-one](/img/structure/B13181631.png)
